molecular formula C22H14Cl4N2O4 B12052871 [4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B12052871
M. Wt: 512.2 g/mol
InChI Key: WEPPDFCDQJPMIO-LUOAPIJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound characterized by its unique structure, which includes multiple chlorinated phenyl groups and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,3-dichlorophenol with chloroacetic acid to form 2-(2,3-dichlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(2,3-dichlorophenoxy)acetohydrazide. The final step involves the condensation of this intermediate with 4-formylphenyl 2,4-dichlorobenzoate under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its chlorinated phenyl groups make it a useful tool for investigating the effects of halogenation on biological activity.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where halogenated compounds have shown efficacy.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazinylidene moiety can form hydrogen bonds with active site residues, while the chlorinated phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Disilane-bridged architectures: Compounds with unique electronic structures and photophysical properties.

Uniqueness

What sets [4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate apart is its combination of multiple chlorinated phenyl groups and a hydrazinylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H14Cl4N2O4

Molecular Weight

512.2 g/mol

IUPAC Name

[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C22H14Cl4N2O4/c23-14-6-9-16(18(25)10-14)22(30)32-15-7-4-13(5-8-15)11-27-28-20(29)12-31-19-3-1-2-17(24)21(19)26/h1-11H,12H2,(H,28,29)/b27-11+

InChI Key

WEPPDFCDQJPMIO-LUOAPIJWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.